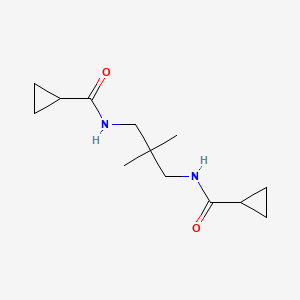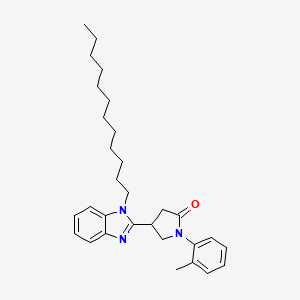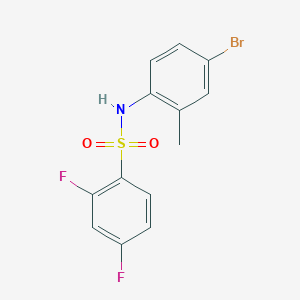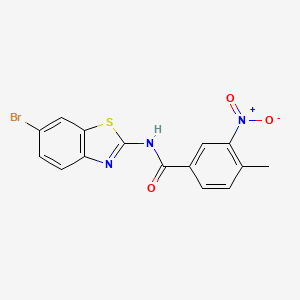
N,N'-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes two cyclopropane rings and a central 2,2-dimethyl-1,3-propanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-propanediol and cyclopropanecarboxylic acid.
Formation of Intermediate: The diol is first converted to a dihalide using a halogenating agent such as thionyl chloride.
Cyclopropanation: The dihalide intermediate is then reacted with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydride, to form the cyclopropane rings.
Amidation: Finally, the intermediate is subjected to amidation using ammonia or an amine to form the desired dicyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism by which N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The cyclopropane rings can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Material Properties: In materials science, the compound’s structure contributes to the mechanical strength and stability of polymers.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,3-Propanediyl)dicyclopropanecarboxamide: Lacks the 2,2-dimethyl substitution, resulting in different chemical and physical properties.
N,N’-(2,2-Dimethyl-1,3-propanediyl)diacetamide: Contains acetamide groups instead of cyclopropanecarboxamide, leading to variations in reactivity and applications.
Uniqueness
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is unique due to its combination of cyclopropane rings and a dimethyl-substituted backbone, which imparts distinct chemical stability and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2,2-dimethylpropyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,7-14-11(16)9-3-4-9)8-15-12(17)10-5-6-10/h9-10H,3-8H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
ADWVZCPTWFMHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1CC1)CNC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B10978116.png)
![1-[(2-Nitrophenyl)sulfonyl]azepane](/img/structure/B10978122.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10978133.png)
![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-Methyl-N-{4-[(4-methylbenzoyl)amino]butyl}benzamide](/img/structure/B10978141.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)
![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)


![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)

![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B10978208.png)
